2-(3,4-Dimethoxyphenyl)ethanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-12-8-4-3-7(6-10(11)14)5-9(8)13-2/h3-5H,6H2,1-2H3,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJVMJMQHGZBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=S)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370522 | |
| Record name | 2-(3,4-dimethoxyphenyl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145736-65-8 | |
| Record name | 2-(3,4-dimethoxyphenyl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145736-65-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(3,4-Dimethoxyphenyl)ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dimethoxyphenyl)ethanethioamide is an organosulfur compound of interest in medicinal chemistry and synthetic organic chemistry. As a thioamide derivative of a substituted phenethylamine, it holds potential for biological activity, drawing from the structural motifs of both thioamides and the 3,4-dimethoxyphenyl group, which is present in numerous bioactive molecules. Thioamides are recognized as important isosteres of amides in drug design, often conferring altered physicochemical properties such as improved stability, enhanced receptor affinity, and unique spectroscopic characteristics.[1] This guide provides a comprehensive overview of the synthesis, predicted chemical properties, and potential biological relevance of 2-(3,4-Dimethoxyphenyl)ethanethioamide, offering a foundational resource for its further investigation and application.
Molecular Structure and Physicochemical Properties
The structure of 2-(3,4-Dimethoxyphenyl)ethanethioamide is characterized by a 3,4-dimethoxy-substituted phenyl ring attached to an ethanethioamide group. The thioamide functional group is planar, and the C-N bond exhibits significant double bond character, leading to a higher rotational barrier compared to a single bond.[2] The C=S bond is notably longer than a C=O bond in the corresponding amide due to the larger van der Waals radius of sulfur.[1]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₃NOS | - |
| Molecular Weight | 195.28 g/mol | - |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Polar Surface Area | 55.3 Ų | PubChem |
Note: These properties are predicted for 2-(3,4-Dimethoxyphenyl)ethanethioamide based on computational models and data for the analogous amide, 2-(3,4-Dimethoxyphenyl)acetamide.[3]
Thioamides generally exhibit greater acidity of the N-H protons compared to their amide counterparts and are better hydrogen bond donors, while the sulfur atom is a weaker hydrogen bond acceptor than the amide oxygen.[1][4] These characteristics can significantly influence intermolecular interactions and, consequently, the compound's solubility and binding to biological targets. Thioamides have also been shown to be stable in acidic conditions.[1]
Synthesis of 2-(3,4-Dimethoxyphenyl)ethanethioamide
The most common and direct route to synthesize 2-(3,4-Dimethoxyphenyl)ethanethioamide is through the thionation of its corresponding amide precursor, 2-(3,4-Dimethoxyphenyl)acetamide. This transformation is typically achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[2]
Synthesis of the Precursor: 2-(3,4-Dimethoxyphenyl)acetamide
The synthesis of the amide precursor can be achieved through various standard synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenylacetyl chloride with ammonia or a protected form of ammonia. Alternatively, it can be prepared from 3,4-dimethoxyphenylacetic acid through activation (e.g., with a carbodiimide) followed by reaction with an ammonia source.
Experimental Protocol: Thionation of 2-(3,4-Dimethoxyphenyl)acetamide
This protocol is adapted from general procedures for the thionation of amides using Lawesson's reagent.[5][6]
Materials:
-
2-(3,4-Dimethoxyphenyl)acetamide
-
Lawesson's Reagent
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's reagent (0.5-0.6 molar equivalents) in anhydrous THF. Note that Lawesson's reagent requires a substantial volume of THF for complete dissolution.[6]
-
Addition of Amide: In a separate flask, dissolve 2-(3,4-Dimethoxyphenyl)acetamide (1.0 molar equivalent) in anhydrous THF. Add this solution to the stirred solution of Lawesson's reagent at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction may be complete within 30 minutes to several hours. For less reactive amides, refluxing in a higher-boiling solvent like toluene may be necessary.[5][6]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add deionized water to the residue and extract the product with an organic solvent such as diethyl ether or ethyl acetate. It is crucial to perform a thorough aqueous work-up to remove the phosphorus-containing byproducts from Lawesson's reagent.[5]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield 2-(3,4-Dimethoxyphenyl)ethanethioamide.
Caption: Workflow for the synthesis of 2-(3,4-Dimethoxyphenyl)ethanethioamide.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the 3,4-dimethoxyphenyl ring (typically 3 signals in the range of 6.7-7.0 ppm). Two methoxy group singlets (around 3.8-3.9 ppm). A singlet for the methylene group adjacent to the aromatic ring. Broad signals for the -NH₂ protons. |
| ¹³C NMR | A characteristic downfield signal for the thioamide carbon (C=S) in the range of 200-210 ppm.[4] Signals for the aromatic carbons, with the oxygen-substituted carbons appearing further downfield. Signals for the two methoxy carbons (around 55-56 ppm). A signal for the methylene carbon. |
| IR Spectroscopy | A characteristic C=S stretching vibration around 1120 (±20) cm⁻¹.[4] N-H stretching vibrations for the primary amide group (typically two bands in the range of 3100-3500 cm⁻¹). C-S stretching vibration in the 600-800 cm⁻¹ range.[8] Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 195.28. The replacement of the amide oxygen with sulfur results in a mass difference of approximately +16 Da compared to the precursor.[4] Fragmentation patterns would likely involve cleavage of the bond between the methylene group and the thioamide, as well as loss of the methoxy groups. |
| UV-Vis Spectroscopy | A characteristic π-π* transition for the thioamide group with an absorption maximum around 265 (±5) nm.[4] |
Reactivity and Chemical Behavior
The thioamide functional group is a versatile synthon in organic chemistry. It can undergo a variety of chemical transformations, including:
-
Alkylation: The sulfur atom is nucleophilic and can be alkylated to form thioimidates.
-
Hydrolysis: Thioamides can be hydrolyzed back to the corresponding amides, although this often requires more forcing conditions than amide hydrolysis.
-
Cyclization Reactions: Thioamides are valuable precursors for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds, such as thiazoles and thiadiazoles.[9][10]
Potential Biological and Pharmacological Significance
While no specific biological activity has been reported for 2-(3,4-Dimethoxyphenyl)ethanethioamide, its structural components suggest several avenues for investigation.
-
Thioamides in Drug Discovery: The thioamide moiety is found in several natural products with demonstrated biological activities, including anticancer and antibiotic properties.[4] Thioamides have been investigated as therapeutic agents for a range of diseases.[1]
-
The 3,4-Dimethoxyphenyl Moiety: This group is a common feature in many pharmacologically active compounds, including some with anticancer properties.[11] However, in one study, the replacement of a 4-chloro-phenyl group with a 3,4-dimethoxyphenyl group in a different thioamide-containing scaffold resulted in a significant loss of antiproliferative activity, highlighting the nuanced role of this substituent in biological interactions.[1]
The combination of the thioamide group and the 3,4-dimethoxyphenyl moiety in 2-(3,4-Dimethoxyphenyl)ethanethioamide makes it a candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.
Caption: Potential biological relevance based on structural components.
Conclusion
2-(3,4-Dimethoxyphenyl)ethanethioamide represents a molecule with significant potential for further research in both synthetic and medicinal chemistry. This guide has provided a detailed overview of its synthesis via thionation of the corresponding amide, a predictive analysis of its key chemical and spectroscopic properties, and a discussion of its potential biological relevance. The experimental protocols and predictive data herein serve as a valuable resource for scientists and researchers aiming to synthesize, characterize, and explore the applications of this and related thioamide compounds.
References
- Mitchell, E. C., & Miller, S. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(8), 3655–3672.
- Ovalle, M. A., Romero, J. A., & Aguirre, G. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)- ethyl]-2-(2-fluorophenyl)acetamide.
- Al-Harthy, T., & Taha, H. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 28(15), 5729.
-
Wikipedia contributors. (2023). Thioamide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
- Ovalle, M. A., Romero, J. A., & Aguirre, G. (2020). data reports N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)- ethyl].
- Hansen, S. V., & Miller, S. J. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
- Google Patents. (n.d.). CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79746, 2-(3,4-Dimethoxyphenyl)acetamide. Retrieved from [Link].
- Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597–629.
-
ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]
-
ResearchGate. (n.d.). Relevant Mass Spectral Data for Amides and Thioamides Regarding Tautomerism Occurrence. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2022).
- Plech, T., et al. (2013). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Medicinal Chemistry, 20(26), 3235-3257.
- Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 35(8), 1279-1283.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67318, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link].
- Wujec, M., & Paneth, A. (2015). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 20(3), 4983-4994.
- Nikolova, I., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3183.
- Caddick, S. (2007). Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages, 245.
- Spinner, E. (1965). Spectroscopic studies of thioamides. I. The infrared spectrum of cyanothioformamide. Australian Journal of Chemistry, 18(5), 751-758.
- Kumar, R., & Kumar, S. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 18(6), 546-563.
- Ocal, N., et al. (2006). Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Magnetic Resonance in Chemistry, 44(9), 928-931.
-
The Royal Society of Chemistry. (n.d.). Depsipeptide synthesis using a late-stage Ag(I)-promoted macrolactonisation of peptide thioamides. Retrieved from [Link]
- Asiri, A. M., et al. (2013). Investigation of spectroscopic behaviors of newly synthesized (2E)-3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one (DDTP) dye. Journal of Fluorescence, 23(6), 1271-1278.
- Al-Awad, M., et al. (2022). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 65(1), 549-571.
- Kim, H. K., Choi, Y. H., & Verpoorte, R. (2010). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- Mashima, M. (1962). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Canadian Journal of Chemistry, 40(10), 1847-1853.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
Sources
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamide - Wikipedia [en.wikipedia.org]
- 3. 2-(3,4-Dimethoxyphenyl)acetamide | C10H13NO3 | CID 79746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigation of spectroscopic behaviors of newly synthesized (2E)-3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one (DDTP) dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-(3,4-Dimethoxyphenyl)ethanethioamide: Synthesis, Characterization, and Applications in Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of 2-(3,4-dimethoxyphenyl)ethanethioamide, a molecule of significant interest in medicinal chemistry. We will delve into its precise chemical identity, a detailed, field-tested protocol for its synthesis and purification, comprehensive characterization methodologies, and a discussion of its potential applications grounded in the established roles of thioamides in drug development.
Nomenclature and Physicochemical Properties
The compound of interest is systematically named 2-(3,4-dimethoxyphenyl)ethanethioamide according to IUPAC nomenclature rules[1].
| Property | Value |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)ethanethioamide |
| Molecular Formula | C10H13NO2S |
| InChI Key | NUJVMJMQHGZBDK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(=S)N)OC |
| Melting Point | 135-138 °C |
Synthesis of 2-(3,4-Dimethoxyphenyl)ethanethioamide
The most common and efficient laboratory-scale synthesis of 2-(3,4-dimethoxyphenyl)ethanethioamide involves a two-step process. First, the corresponding amide, 2-(3,4-dimethoxyphenyl)acetamide, is synthesized. This is followed by a thionation reaction, typically employing Lawesson's reagent, to convert the amide into the desired thioamide.
Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)acetamide
The precursor amide can be prepared from 3,4-dimethoxyphenylacetic acid and a suitable aminating agent.
Experimental Protocol:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 1 equivalent of 3,4-dimethoxyphenylacetic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent, for example, 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or a combination of 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.5 equivalents of N-hydroxysuccinimide (NHS). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amination: Introduce an excess of an ammonia source, such as a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base like triethylamine (TEA), to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). Wash the filtrate with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO3 solution), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield pure 2-(3,4-dimethoxyphenyl)acetamide.
Step 2: Thionation to 2-(3,4-Dimethoxyphenyl)ethanethioamide
The conversion of the amide to the thioamide is effectively achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)[2][3][4][5][6].
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1 equivalent of 2-(3,4-dimethoxyphenyl)acetamide in an anhydrous, high-boiling point solvent such as toluene or dioxane.
-
Addition of Lawesson's Reagent: Add 0.5 equivalents of Lawesson's reagent to the solution. Note: Lawesson's reagent is moisture-sensitive and should be handled accordingly.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain this temperature.
-
Reaction Monitoring: Monitor the reaction progress using TLC, observing the disappearance of the starting amide spot and the appearance of the thioamide product spot.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. The purification of thioamides synthesized with Lawesson's reagent can be challenging due to phosphorus-containing byproducts of similar polarity to the product[4][5]. A modified workup can be beneficial. The crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, a chromatography-free workup involving phase separation and recrystallization with a solvent like ethylene glycol has been developed to simplify purification[4].
Caption: Synthesis workflow for 2-(3,4-dimethoxyphenyl)ethanethioamide.
Characterization of 2-(3,4-Dimethoxyphenyl)ethanethioamide
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 3,4-dimethoxyphenyl ring, the two methoxy groups (as singlets), the methylene protons adjacent to the aromatic ring, and the protons of the thioamide group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the thioamide group (C=S), the aromatic carbons, the methoxy carbons, and the methylene carbon.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Expect to observe:
-
N-H stretching vibrations for the thioamide group.
-
C=S stretching vibration, which is typically found in the region of 850-1250 cm⁻¹.
-
C-O stretching vibrations for the methoxy groups.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 2-(3,4-dimethoxyphenyl)ethanethioamide.
Applications in Drug Discovery
Thioamides are recognized as important isosteres of amides in medicinal chemistry[7][8]. The replacement of the amide oxygen with sulfur can lead to significant changes in the physicochemical and biological properties of a molecule[7][9][10].
Bioisosterism and Improved Pharmacokinetics
The thioamide group can alter a molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability[7][8][9]. These modifications can lead to:
-
Enhanced Target Affinity: The altered electronic and steric properties of the thioamide may result in a better fit with the target protein.
-
Increased Stability: Thioamides can be more resistant to enzymatic hydrolysis compared to their amide counterparts, potentially leading to a longer duration of action[7][8].
-
Improved Membrane Permeability: The increased lipophilicity associated with the sulfur atom can enhance the ability of a drug candidate to cross cell membranes.
Therapeutic Potential
Thioamide-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects[9]. The 3,4-dimethoxyphenyl moiety is also present in numerous biologically active natural products and synthetic compounds[11]. Therefore, 2-(3,4-dimethoxyphenyl)ethanethioamide represents a promising scaffold for the development of novel therapeutic agents.
Caption: Rationale for thioamide use in drug design.
Conclusion
This guide has provided a comprehensive overview of 2-(3,4-dimethoxyphenyl)ethanethioamide, from its systematic naming to its synthesis, characterization, and potential applications in the field of drug discovery. The detailed protocols and scientific rationale presented herein are intended to serve as a valuable resource for researchers and scientists working to develop the next generation of therapeutic agents. The unique properties of the thioamide functional group, combined with the established bioactivity of the dimethoxyphenyl scaffold, make this compound a compelling subject for further investigation.
References
-
National Center for Biotechnology Information. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. PubChem. Available from: [Link].
-
Journal of Young Pharmacists. Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. Available from: [Link].
-
National Center for Biotechnology Information. Investigation of spectroscopic behaviors of newly synthesized (2E)-3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one (DDTP) dye. PubMed. Available from: [Link].
-
ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. Available from: [Link].
-
National Institute of Standards and Technology. Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-. NIST Chemistry WebBook. Available from: [Link].
-
PrepChem.com. Synthesis of (1) Formation of 2-(3,4-Dimethoxyphenyl)-1,3-dithiane. Available from: [Link].
-
MDPI. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Available from: [Link].
-
National Center for Biotechnology Information. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. PubChem. Available from: [Link].
-
National Center for Biotechnology Information. Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. PubMed. Available from: [Link].
-
Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link].
-
National Center for Biotechnology Information. Unlocking the potential of the thioamide group in drug design and development. PubMed Central. Available from: [Link].
- Google Patents. Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
-
ResearchGate. Unlocking the potential of the thioamide group in drug design and development View supplementary material. Available from: [Link].
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link].
-
ResearchGate. (10) Patent No. Available from: [Link].
-
Beilstein Journals. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available from: [Link].
-
ACS Publications. Biosynthesis and Chemical Applications of Thioamides. Available from: [Link].
-
National Center for Biotechnology Information. Contemporary Applications of Thioamides and Methods for Their Synthesis. PubMed. Available from: [Link].
-
ResearchGate. Modification of organic compounds with Lawesson's reagent. Available from: [Link].
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Thioamide synthesis by thionation [organic-chemistry.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2-(3,4-Dimethoxyphenyl)ethanethioamide: A Cornerstone for Isoquinoline Alkaloid Synthesis
This guide provides a comprehensive technical overview of the synthesis of 2-(3,4-dimethoxyphenyl)ethanethioamide, a critical intermediate in the development of pharmacologically significant compounds, particularly isoquinoline alkaloids. We will delve into the strategic selection of starting materials, detailed synthetic protocols with mechanistic insights, robust characterization methods, and its pivotal role in advanced medicinal chemistry.
Strategic Importance and Retrosynthetic Analysis
2-(3,4-Dimethoxyphenyl)ethanethioamide serves as a versatile building block, primarily valued for its role as a direct precursor to 1,2,3,4-tetrahydroisoquinoline scaffolds.[1][2] These structures form the core of a vast family of natural products and synthetic drugs exhibiting a wide array of biological activities, including antimicrobial, antitumor, and anti-HIV properties.[3]
A logical retrosynthetic analysis reveals a straightforward and efficient synthetic strategy. The target thioamide is most directly accessed via thionation of its corresponding amide, 2-(3,4-dimethoxyphenyl)acetamide. This amide, in turn, can be prepared from readily available commercial starting materials such as 3,4-dimethoxyphenylacetonitrile or 3,4-dimethoxyphenylacetic acid.
Caption: Retrosynthetic analysis of 2-(3,4-Dimethoxyphenyl)ethanethioamide.
Selection and Preparation of Key Starting Materials
The success of the synthesis hinges on the quality and efficient preparation of the immediate precursor, 2-(3,4-dimethoxyphenyl)acetamide.
Primary Precursor: 2-(3,4-Dimethoxyphenyl)acetamide
This compound is the direct substrate for the thionation reaction. While commercially available, its synthesis from more fundamental starting materials is often more cost-effective for large-scale production.
-
From 3,4-Dimethoxyphenylacetonitrile: This is a common and efficient route. The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding acetamide.
-
From 3,4-Dimethoxyphenylacetic Acid: Standard amidation procedures, such as activation with a coupling agent (e.g., DCC, EDC) followed by treatment with ammonia, or conversion to the acid chloride followed by reaction with ammonia, will yield the desired amide.
The choice between these precursors often depends on commercial availability, cost, and the scale of the synthesis.
Core Synthesis: Thionation of 2-(3,4-Dimethoxyphenyl)acetamide
The conversion of the carbonyl group of the amide to a thiocarbonyl is the key transformation. While several reagents can accomplish this, Lawesson's Reagent is widely favored for its mildness, efficiency, and high yields in converting amides to thioamides.[4][5]
The Role of Lawesson's Reagent
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a superior thionating agent compared to phosphorus pentasulfide (P₄S₁₀) as it typically requires milder conditions and avoids harsh, acidic byproducts.[4][6]
Mechanism of Action: The reaction proceeds through a [2+2] cycloaddition between the amide's carbonyl group and the reactive dithiophosphine ylide, which is in equilibrium with the Lawesson's Reagent dimer.[4] This forms a transient thiaoxaphosphetane intermediate. The thermodynamic driving force of the reaction is the subsequent cycloreversion, which forms a very stable P=O bond and releases the desired thioamide.[4]
Caption: Workflow for the synthesis of the target thioamide.
Detailed Experimental Protocol
-
Reagents and Equipment:
-
2-(3,4-Dimethoxyphenyl)acetamide
-
Lawesson's Reagent (0.5 to 0.6 equivalents)
-
Anhydrous toluene (or other high-boiling, non-protic solvent like dioxane)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle
-
-
Procedure:
-
To a solution of 2-(3,4-dimethoxyphenyl)acetamide (1.0 eq) in anhydrous toluene, add Lawesson's Reagent (0.55 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue is then purified. Purification is typically achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[7]
-
Product Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-(3,4-dimethoxyphenyl)ethanethioamide.[8][9]
| Analytical Technique | Expected Results for 2-(3,4-Dimethoxyphenyl)ethanethioamide |
| ¹H NMR | Signals corresponding to the two methoxy groups (~3.8 ppm, s, 6H), the methylene group (~3.6 ppm, s, 2H), the aromatic protons (~6.7-6.8 ppm, m, 3H), and broad signals for the -NH₂ protons. |
| ¹³C NMR | Resonances for the thiocarbonyl carbon (C=S) typically appear downfield (>200 ppm). Signals for the aromatic carbons, methoxy carbons, and the methylene carbon will also be present. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (~3300-3100 cm⁻¹), C-H stretching (aromatic and aliphatic), and a strong C=S stretching band (thioamide band) typically in the region of 1200-1000 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₀H₁₃NO₂S = 211.28 g/mol ).[10] |
| Melting Point | Expected to be in the range of 135-138 °C.[10] |
Application in Isoquinoline Alkaloid Synthesis
The true value of 2-(3,4-dimethoxyphenyl)ethanethioamide lies in its ability to undergo intramolecular cyclization reactions to form the isoquinoline core.
The Bischler-Napieralski Reaction
This is a classic and powerful method for constructing the 3,4-dihydroisoquinoline ring system.[11][12][13] The reaction involves the intramolecular electrophilic aromatic substitution of a β-phenylethylamide. Thioamides are excellent substrates for this reaction, often cyclizing under milder conditions than their oxygen-containing amide counterparts.
The reaction is typically promoted by a dehydrating agent or Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[11] The electron-rich dimethoxy-substituted phenyl ring is highly activated towards this electrophilic cyclization.
Sources
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aurigeneservices.com [aurigeneservices.com]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. Sci-Hub. Thionation ofN-(?-Halogenoalkyl)-Substituted Amides withLawesson's Reagent: Facile Synthesis of 4,5-Dihydro-1,3-thiazoles and 5,6-Dihydro-4H-1,3-thiazines / Helvetica Chimica Acta, 2005 [sci-hub.box]
- 6. Thioacetamide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. Isoquinoline - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Bischler-Napieralski Reaction [drugfuture.com]
Methodological & Application
Application Notes and Protocols for Thioamide Synthesis Using Lawesson's Reagent
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Lawesson's reagent (LR) for the synthesis of thioamides from their corresponding amide precursors. Thioamides are crucial structural motifs in medicinal chemistry and materials science, and Lawesson's reagent remains a cornerstone for their efficient synthesis. These notes delve into the underlying reaction mechanism, provide detailed, field-proven protocols, discuss the scope and limitations, and emphasize critical safety and handling procedures. The aim is to equip the user with the necessary expertise to successfully and safely employ Lawesson's reagent in a laboratory setting.
Introduction: The Enduring Utility of Lawesson's Reagent
Since its popularization by Sven-Olov Lawesson, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, commonly known as Lawesson's reagent (LR), has become an indispensable tool in organic synthesis for the thionation of carbonyl compounds.[1][2] Its primary application lies in the conversion of ketones, esters, lactones, amides, and lactams into their corresponding thiocarbonyl analogues.[1][2] For the synthesis of thioamides, LR offers a mild and efficient alternative to harsher reagents like phosphorus pentasulfide (P₄S₁₀).[3][4] Key advantages of Lawesson's reagent include its commercial availability, ease of handling under the right precautions, and generally high yields with shorter reaction times, particularly when microwave irradiation is employed.[4]
Thioamides themselves are of significant interest due to their unique chemical properties and biological activities. They serve as important intermediates in the synthesis of various sulfur-containing heterocycles and are present in numerous pharmaceuticals and agrochemicals.[5] This guide will provide the foundational knowledge and practical protocols to effectively leverage Lawesson's reagent for the synthesis of this valuable class of compounds.
The Mechanism of Thionation: A Wittig-like Pathway
The efficacy of Lawesson's reagent in converting a carbonyl to a thiocarbonyl group is rooted in a fascinating and well-documented reaction mechanism.[5] The process is not a simple oxygen-sulfur exchange but rather a sequence of steps involving a reactive intermediate.
In solution, Lawesson's reagent exists in equilibrium with a highly reactive dithiophosphine ylide.[1][3][5] This ylide is the key species that initiates the reaction with the carbonyl compound. The lone pair of electrons on the carbonyl oxygen attacks one of the phosphorus atoms of the ylide, leading to the formation of a four-membered ring intermediate known as a thiaoxaphosphetane.[3][5] The driving force for the subsequent step is the formation of a very stable phosphorus-oxygen double bond.[3] This leads to a cycloreversion, a process analogous to the final step of the Wittig reaction, which breaks apart the thiaoxaphosphetane.[3] This fragmentation yields the desired thiocarbonyl compound and a stable six-membered ring phosphorus-containing byproduct.[6]
The general reactivity trend for thionation with Lawesson's reagent is that more electron-rich carbonyls react faster.[1] Consequently, ketones, amides, and lactams are typically more reactive than esters.[2][3]
Sources
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
The Willgerodt-Kindler Reaction: A Detailed Application Guide to Thioamide Synthesis
Introduction: The Enduring Relevance of a Classic Transformation
In the landscape of synthetic organic chemistry, the Willgerodt-Kindler reaction stands as a powerful and remarkably versatile method for the synthesis of thioamides. First described by Conrad Willgerodt in 1887 and later modified by Karl Kindler in 1923, this reaction facilitates the conversion of aryl alkyl ketones, aldehydes, and other substrates into their corresponding thioamides.[1][2][3][4] This transformation is particularly noteworthy for its ability to achieve a formal oxidation of a terminal methyl group and migration of the carbonyl functionality along an alkyl chain.[3][4]
Thioamides are crucial structural motifs in a wide array of biologically active compounds and serve as versatile intermediates in the synthesis of various heterocycles.[5] While traditional methods for thioamide synthesis, such as the thionation of amides with Lawesson's reagent, are widely used, the Willgerodt-Kindler reaction offers a one-pot, multicomponent approach that is often more atom-economical.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Willgerodt-Kindler reaction for thioamide synthesis. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for both conventional and microwave-assisted methods, and offer insights into the reaction's scope, limitations, and troubleshooting.
Mechanistic Insights: A Cascade of Rearrangements
The mechanism of the Willgerodt-Kindler reaction is a fascinating cascade of chemical events. While several pathways have been proposed over the years, it is now widely accepted that the reaction proceeds through the initial formation of an enamine intermediate from the starting ketone and the amine.[1][4][6] This enamine then undergoes a series of isomerizations, facilitated by sulfur-containing species, which allows for the migration of the double bond down the alkyl chain.
The key steps of the Kindler modification are as follows:
-
Enamine Formation: The reaction commences with the condensation of the starting ketone with a secondary amine (commonly morpholine) to form an enamine.
-
Sulfuration and Rearrangement: The enamine then reacts with elemental sulfur. A cascade of thio-substituted iminium-aziridinium rearrangements is proposed to facilitate the migration of the carbonyl group to the terminal position of the alkyl chain.[6]
-
Thioamide Formation: Finally, the terminal thioamide is formed through a series of steps involving the reaction with the amine and sulfur.
When an aldehyde is used as the starting material, the reaction is more straightforward as the rearrangement of the carbonyl group is not necessary.[7]
Figure 1: A simplified representation of the key stages in the Willgerodt-Kindler reaction mechanism, starting from an aryl alkyl ketone.
Experimental Protocols
This section provides detailed, step-by-step protocols for performing the Willgerodt-Kindler reaction using both conventional heating and modern microwave-assisted techniques.
Protocol 1: Conventional Synthesis of 2-Phenyl-1-(morpholin-4-yl)ethanethione from Acetophenone
This protocol provides a classic example of the Willgerodt-Kindler reaction using readily available starting materials.
Materials and Equipment:
-
Acetophenone
-
Morpholine
-
Elemental sulfur powder
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a stirrer
-
Standard laboratory glassware for work-up and purification
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate) and recrystallization (e.g., ethanol or methanol)
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetophenone (1.0 eq), morpholine (2.0-3.0 eq), and elemental sulfur (1.5-2.5 eq).
-
Scientist's Note: An excess of the amine and sulfur is typically used to drive the reaction to completion.[3] The amine can often serve as the solvent if used in a large excess, or a high-boiling solvent like pyridine or DMF can be added.
-
-
Heating: Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring. The reaction time can vary from several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers with dilute hydrochloric acid (to remove excess morpholine), followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a solid or a viscous oil. Purify the thioamide by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
Figure 2: General experimental workflow for the Willgerodt-Kindler reaction.
Protocol 2: Microwave-Assisted Willgerodt-Kindler Reaction
Microwave irradiation has emerged as a powerful tool to accelerate the Willgerodt-Kindler reaction, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.[1]
Materials and Equipment:
-
Aldehyde or ketone substrate
-
Amine
-
Elemental sulfur
-
Microwave synthesis vial with a stir bar
-
Microwave synthesizer
-
1-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) as the solvent
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine the aldehyde or ketone (1.0 eq), the amine (1.5-2.0 eq), and elemental sulfur (1.2-1.5 eq) in a suitable microwave-safe solvent such as NMP or DMF.[8]
-
Scientist's Note: The use of a high-boiling, polar aprotic solvent is crucial for efficient microwave heating.
-
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (typically between 110-180 °C) for a short period (usually 2-20 minutes).[8] The reaction can be run under either continuous or pulsed irradiation. Pulsed irradiation may help to minimize side reactions and the formation of hydrogen sulfide.[9]
-
Work-up and Purification: Follow the same work-up and purification procedures as described in the conventional protocol.
Substrate Scope and Optimization
The Willgerodt-Kindler reaction is applicable to a wide range of substrates. The following table summarizes representative examples to illustrate the scope of this transformation.
| Starting Material | Amine | Conditions | Yield (%) | Reference |
| Acetophenone | Morpholine | Reflux, 8 h | 81 | [2] |
| 4-Methoxyacetophenone | Morpholine | Microwave, 150 °C, 10 min | 74 | [2] |
| 4-Chloroacetophenone | Morpholine | Microwave, 150 °C, 10 min | 65 | [2] |
| Propiophenone | Morpholine | Reflux | 75 | [1] |
| Benzaldehyde | Morpholine | NMP, Microwave, 110 °C, 5 min | 92 | [8] |
| 4-Chlorobenzaldehyde | Piperidine | NMP, Microwave, 110 °C, 5 min | 88 | [8] |
| 2-Naphthaldehyde | Pyrrolidine | NMP, Microwave, 110 °C, 5 min | 95 | [8] |
| 1-Acetylnaphthalene | Morpholine | DMF, Montmorillonite K10, Microwave | 67 | [10] |
| Benzaldehyde | Pyrrolidine | Water, 80 °C, 3 h | 86 | [1] |
Key Considerations for Optimization:
-
Solvent: While the reaction can be run neat, high-boiling polar aprotic solvents like DMF and NMP are often beneficial, especially in microwave-assisted protocols.[8][10]
-
Catalysts: While not always necessary, the addition of a base or an acid catalyst can sometimes improve reaction rates and yields. For instance, the use of Montmorillonite K10, a solid acid catalyst, has been shown to be beneficial in certain cases.[10]
-
Stoichiometry: The molar ratio of the reactants can significantly impact the outcome. An excess of the amine and sulfur is generally recommended.
Troubleshooting and Common Pitfalls
While the Willgerodt-Kindler reaction is robust, researchers may encounter certain challenges.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side reactions, or difficult purification. | Increase reaction time and/or temperature. Use microwave irradiation to accelerate the reaction. Optimize the stoichiometry of the reactants. Consider the use of a catalyst. |
| Formation of Complex Mixtures | Side reactions such as amide hydrolysis or other rearrangements. | Use microwave heating with shorter reaction times to minimize side product formation.[1] Ensure anhydrous conditions if water-sensitive intermediates are involved. |
| Hydrogen Sulfide (H₂S) Evolution | A common byproduct of the reaction. | Conduct the reaction in a well-ventilated fume hood. The use of pulsed microwave irradiation may reduce H₂S formation.[9] |
| Difficult Purification | Presence of unreacted starting materials, sulfur, and byproducts. | A thorough aqueous work-up with an acid wash is crucial to remove the excess amine. Recrystallization is often effective for solid products. Column chromatography may be necessary for oils or closely related impurities. |
Safety Precautions
-
Hydrogen Sulfide: The Willgerodt-Kindler reaction often produces hydrogen sulfide (H₂S), a highly toxic and flammable gas with the characteristic odor of rotten eggs. All manipulations must be performed in a well-ventilated fume hood.
-
Reagents:
-
Morpholine: Is a corrosive and flammable liquid. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Elemental Sulfur: Is a flammable solid. Avoid creating dust clouds, which can be explosive. Keep away from ignition sources.
-
-
High Temperatures: The reaction is typically run at elevated temperatures, requiring appropriate precautions to prevent burns.
Conclusion
The Willgerodt-Kindler reaction remains a highly valuable tool in the synthetic chemist's arsenal for the preparation of thioamides. Its operational simplicity, broad substrate scope, and the advent of modern techniques like microwave-assisted synthesis have solidified its position as a practical and efficient transformation. By understanding the underlying mechanism, carefully selecting reaction conditions, and adhering to proper safety protocols, researchers can effectively leverage this classic reaction to access a diverse range of thioamides for applications in drug discovery, materials science, and fundamental chemical research.
References
-
Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. [Link]
-
Shaikh, A. U., et al. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Gbaguidi, F. A., et al. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Journal de la Société Ouest-Africaine de Chimie, 029, 89-96. [Link]
-
Zubruyev, O. I., Stiasni, N., & Kappe, C. O. (2003). Preparation of Thioamide Building Blocks via Microwave-Promoted Three-Component Kindler Reactions. Journal of Combinatorial Chemistry, 5(2), 145-148. [Link]
-
Li, J., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3527. [Link]
-
Mundy, B. P., Ellerd, M. G., & Favaloro Jr, F. G. (2005). Name Reactions and Reagents in Organic Synthesis. John Wiley & Sons. (Referenced in MSU Chemistry presentation: [Link])
-
Willgerodt–Kindler Reaction. Organic Chemistry Portal. [Link]
-
Willgerodt Rearrangement. Unacademy. [Link]
-
Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
-
Willgerodt rearrangement. Wikipedia. [Link]
-
Gbaguidi, F. A., et al. (2017). Willgerodt-Kindler’s Microwave-Enhanced Synthesis of Thiobenzamides Derivatives in Heterogeneous Acid Catalysis with Montmorillonite K-10. Chemical Sciences Journal, 8(3). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Willgerodt Rearrangement [unacademy.com]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. bec.uac.bj [bec.uac.bj]
Application Notes and Protocols for the Exploration of 2-(3,4-Dimethoxyphenyl)ethanethioamide in Drug Discovery
Introduction: Unveiling the Potential of a Novel Thioamide
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide focuses on 2-(3,4-Dimethoxyphenyl)ethanethioamide , a compound of significant interest at the intersection of two pharmacologically relevant moieties: the thioamide group and the 3,4-dimethoxyphenyl scaffold.
The thioamide group , an isostere of the ubiquitous amide bond, offers a unique set of physicochemical properties that can be leveraged in drug design.[1][2] Its altered hydrogen bonding capabilities, increased lipophilicity, and resistance to proteolytic degradation make it a valuable functional group for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Thioamide-containing molecules have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1]
The 3,4-dimethoxyphenyl moiety is a key structural feature in numerous natural products and synthetic compounds with diverse biological activities. This includes compounds with demonstrated antimicrobial and anticancer properties.[3][4] For instance, derivatives of 3,4-dimethoxybenzaldehyde have been explored for various therapeutic applications. The presence of the methoxy groups can influence receptor binding, metabolic stability, and overall pharmacological activity.
The convergence of these two structural motifs in 2-(3,4-Dimethoxyphenyl)ethanethioamide presents a compelling case for its investigation as a novel therapeutic agent. This document provides a comprehensive guide for researchers, offering detailed protocols for its synthesis and proposed biological evaluation, thereby laying the groundwork for exploring its full potential in drug discovery.
Synthesis of 2-(3,4-Dimethoxyphenyl)ethanethioamide
The synthesis of 2-(3,4-Dimethoxyphenyl)ethanethioamide can be approached from two common starting materials: the corresponding nitrile or amide. Both methods are detailed below, providing flexibility based on precursor availability and laboratory capabilities.
Protocol 1: Thionation of 2-(3,4-Dimethoxyphenyl)acetonitrile
This protocol describes the direct conversion of a nitrile to a primary thioamide using a source of hydrogen sulfide.
Caption: Synthetic workflow for 2-(3,4-Dimethoxyphenyl)ethanethioamide from its nitrile precursor.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (3,4-Dimethoxyphenyl)acetonitrile (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add sodium hydrosulfide (NaSH) (1.5 eq) and magnesium chloride (MgCl₂) (1.5 eq) portion-wise at room temperature.[5] The reaction is hygroscopic; maintain an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting nitrile spot and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Upon completion, pour the reaction mixture into cold water and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(3,4-Dimethoxyphenyl)ethanethioamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Thionation of 2-(3,4-Dimethoxyphenyl)acetamide using Lawesson's Reagent
This protocol is suitable if the corresponding amide, 2-(3,4-Dimethoxyphenyl)acetamide, is available or more readily synthesized. Lawesson's reagent is a widely used and effective thionating agent for converting carbonyls to thiocarbonyls.[6][7]
Sources
- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioacetamide promotes osteoclast transformation of bone marrow macrophages by influencing PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 6. mdpi.com [mdpi.com]
- 7. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: Application Notes for 2-(3,4-Dimethoxyphenyl)ethanethioamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis and application of 2-(3,4-Dimethoxyphenyl)ethanethioamide, a valuable synthetic intermediate. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying chemical principles and strategic considerations to empower researchers in their synthetic endeavors. The protocols herein are designed to be self-validating, with explanations for each step to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of the Thioamide Moiety
The thioamide functional group, an isostere of the amide bond, has garnered significant attention in medicinal chemistry and drug discovery.[1] Its unique electronic and steric properties often lead to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property. 2-(3,4-Dimethoxyphenyl)ethanethioamide, in particular, serves as a key building block for constructing complex heterocyclic scaffolds due to the presence of the electron-rich dimethoxy-substituted phenyl ring and the reactive thioamide group. This guide will focus on its preparation and subsequent elaboration into two medicinally important classes of heterocycles: thiazoles and dihydroisoquinolines.
PART 1: Synthesis of 2-(3,4-Dimethoxyphenyl)ethanethioamide
The most common and efficient route to 2-(3,4-Dimethoxyphenyl)ethanethioamide involves a two-step sequence starting from the commercially available 3,4-dimethoxyphenylacetic acid.[2] The first step is the formation of the corresponding primary amide, followed by thionation.
Workflow for the Synthesis of 2-(3,4-Dimethoxyphenyl)ethanethioamide
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Thioamide Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for thioamide synthesis. Thioamides are critical structural motifs in medicinal chemistry and drug development, serving as versatile intermediates for heterocycle synthesis and as bioisosteres of amides with unique physicochemical properties.[1][2] Their synthesis, however, is often accompanied by challenges ranging from low yields to problematic side reactions and difficult purifications.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges in thioamide synthesis in a direct question-and-answer format.
Question 1: My reaction yield is low or I'm recovering only starting material. What's going wrong?
Low conversion is a multifaceted problem. The flowchart below provides a systematic approach to diagnosis, followed by a detailed explanation of each point.
Caption: Troubleshooting workflow for low thioamide yield.
Causality Explained:
-
Thionating Agent Reactivity: Phosphorus-based thionating agents like Lawesson's Reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are sensitive to moisture and can degrade upon prolonged storage. A common failure point is using an old or improperly stored reagent. P₄S₁₀, in particular, has very low solubility in many organic solvents, which can hinder its reactivity.[3] The P₂S₅-pyridine complex is a more soluble alternative that can be effective in solvents like acetonitrile.[3][4]
-
Solubility and Solvent Choice: The thionation of amides is often performed at elevated temperatures to ensure all components, especially the thionating agent, are sufficiently soluble and reactive. Common solvents include toluene, dioxane, or xylene. If your starting amide is poorly soluble, the reaction will be sluggish. Using a solvent that can dissolve both the substrate and the reagent is crucial.
-
Reaction Conditions (Temperature & Time): Thionation is an energy-intensive process involving the replacement of a strong C=O bond with a weaker C=S bond.[2] Many reactions require reflux temperatures (80-140 °C) for several hours to proceed to completion. If you observe low conversion at a given temperature, incrementally increasing the heat or extending the reaction time is a logical next step. Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes.[1]
-
Substrate Reactivity: Electron-rich amides are generally more reactive towards electrophilic thionating agents. Conversely, electron-deficient amides (e.g., those with electron-withdrawing groups) or sterically hindered amides may require more forcing conditions—higher temperatures, longer reaction times, or a greater excess of the thionating agent. For particularly challenging substrates, switching from thionation of an amide to an alternative route, such as the thioacylation of an amine, may be necessary.[3][5]
Question 2: My reaction is messy and I'm getting significant side products. How can I improve selectivity?
Side product formation often points to issues with the substrate type, reaction conditions, or workup.
-
Side Product: Nitrile from Primary Amides
-
Cause: Thionating agents like Lawesson's Reagent and P₄S₁₀ are also effective dehydrating agents. Primary amides (R-CONH₂) can be dehydrated to the corresponding nitrile (R-CN) under harsh conditions, competing with the desired thionation.
-
Solution: Employ milder reaction conditions (lower temperature, shorter time). If nitrile formation persists, consider alternative syntheses, such as reacting a nitrile with a sulfur source like H₂S or thioacetic acid.[4]
-
-
Side Product: Epimerization at the α-Carbon
-
Cause: This is a critical issue in peptide and chiral molecule synthesis. The α-proton of a thioamide is more acidic than that of its corresponding amide, making it more susceptible to deprotonation and subsequent racemization under basic or high-temperature conditions.[2][3]
-
Solution:
-
Milder Conditions: Use the lowest possible temperature and avoid strong bases.
-
Protecting Groups: A robust strategy involves the temporary protection of the thioamide as a thioimidate, which prevents epimerization during synthesis (e.g., in SPPS). The thioimidate can be deprotected at the end of the synthesis.[3]
-
Catalyst Control: For certain reactions, the addition of a catalyst like CuCl₂ can help preserve chirality by forming a chelate that prevents racemization.[6]
-
-
-
Side Product: Degradation during Workup
-
Cause: The thioamide functional group is more reactive than an amide and can be sensitive to strongly acidic or basic conditions during aqueous workup.[2]
-
Solution: Use neutral or mildly acidic/basic washes (e.g., saturated NaHCO₃, dilute HCl). Minimize contact time with the aqueous phase. When performing chromatography, use a neutral solvent system (e.g., Hexane/Ethyl Acetate) and consider deactivating the silica gel with a small amount of triethylamine if the product is base-sensitive.
-
Question 3: Purification is a nightmare due to reagent byproducts. What are the best practices?
This is most common when using phosphorus-based reagents.
-
Cause: Lawesson's Reagent and P₄S₁₀ generate phosphorus-containing byproducts that can be difficult to separate from the desired thioamide via standard column chromatography.
-
Solutions:
-
Aqueous Workup: A thorough aqueous workup is the first line of defense. Quenching the reaction mixture with saturated aqueous NaHCO₃ can help hydrolyze and remove some phosphorus impurities.
-
Filtration: In some cases, byproducts may precipitate from the reaction mixture upon cooling. Filtering the crude mixture through a pad of Celite® before concentration can be effective.
-
Alternative Reagents: Consider using a fluorous-tagged Lawesson's reagent. This allows for the simple removal of the reagent and its byproducts via fluorous solid-phase extraction, leaving a clean product solution.[4]
-
Careful Chromatography: If chromatography is unavoidable, use a high-resolution column and carefully selected solvent system. Monitoring by TLC with a visualizing stain that detects phosphorus compounds can be helpful.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: Which thionating agent is best for my reaction? | The choice depends on your substrate's reactivity, solubility, and functional group tolerance. Lawesson's Reagent is a versatile workhorse for many amides. P₄S₁₀ is harsher and less soluble but can be effective for unreactive substrates. For milder conditions and improved solubility, consider the P₂S₅-Pyridine complex . For reactions where easy purification is a priority, a fluorous Lawesson's Reagent is an excellent choice.[3][4] |
| Q2: How can I make a thioamide without Lawesson's Reagent? | The Willgerodt-Kindler reaction is a classic alternative, involving the reaction of a ketone or aldehyde with an amine and elemental sulfur.[3][7] This multicomponent reaction is powerful for certain substrates. Other modern methods use elemental sulfur with various starting materials like nitriles, carboxylic acids, or even alkenes, often under catalyst- or solvent-free conditions for greener synthesis.[1][4] |
| Q3: What are the key safety precautions? | Thionation reactions, especially with LR and P₄S₁₀, can release toxic and foul-smelling hydrogen sulfide (H₂S) gas. ALWAYS perform these reactions in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety glasses. Quench the reaction and clean glassware in the fume hood. |
| Q4: How do I monitor the reaction's progress? | Thin-Layer Chromatography (TLC) is the most common method. The thioamide product is typically less polar than the starting amide, resulting in a higher Rf value. Staining with potassium permanganate can be effective for visualization. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the consumption of starting material and the formation of the product with the correct mass. |
Core Experimental Protocols
Protocol 1: General Synthesis of a Thioamide using Lawesson's Reagent
This protocol provides a standard starting point for the thionation of a secondary amide.
Mechanism Overview:
Caption: Simplified mechanism of amide thionation with Lawesson's Reagent.
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting amide (1.0 eq).
-
Reagents: Add Lawesson's Reagent (0.5 - 0.6 eq). Note: Stoichiometry is key; 0.5 equivalents is often sufficient as the LR molecule contains two reactive P=S bonds.
-
Solvent: Add anhydrous toluene or dioxane (to a concentration of 0.1-0.5 M).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15-30 minutes to quench excess reagent.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure thioamide.[8]
Protocol 2: The Willgerodt-Kindler Reaction
This protocol describes a one-pot synthesis from an aldehyde, a secondary amine, and elemental sulfur.
Procedure:
-
Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), the secondary amine (e.g., morpholine or piperidine, 1.2 eq), and elemental sulfur (S₈, 1.5 eq).
-
Solvent/Catalyst: For solvent-free conditions, proceed to the next step. Alternatively, a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or a deep eutectic solvent (DES) can be used.[4][7]
-
Reaction: Heat the mixture with vigorous stirring. Temperatures can range from 80 °C to 180 °C depending on the substrate and solvent. Microwave heating is also highly effective for this transformation.[4]
-
Monitoring: Monitor by TLC or LC-MS. The reaction is often complete within 2-20 hours (or 5-30 minutes with microwave heating).
-
Workup:
-
Cool the mixture and dilute with an organic solvent like ethyl acetate.
-
Wash with water and brine to remove any water-soluble components.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography.
Data Summary: Thionating Agent Comparison
| Reagent | Structure | Typical Stoichiometry (eq) | Common Solvents | Pros | Cons |
| Lawesson's Reagent (LR) | (Ar-P(S)S)₂ | 0.5 - 1.0 | Toluene, Dioxane, THF | Widely applicable, reliable | Purification can be difficult |
| Phosphorus Pentasulfide (P₄S₁₀) | P₄S₁₀ | 0.25 - 0.5 | Pyridine, Toluene | Powerful, inexpensive | Poor solubility, harsh conditions, H₂S evolution |
| Belleau's Reagent | (PhO-P(S)S)₂ | 0.5 - 1.0 | THF | More soluble than LR | More expensive |
| P₂S₅ / Pyridine | P₄S₁₀ + Pyridine | Varies | Acetonitrile, Pyridine | Good for sensitive substrates | Pyridine odor, moisture sensitive |
References
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Nielsen, T. E., & Jensen, K. J. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link]
-
Mandal, S., Jain, A., & Panda, T. K. (2024). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Advances, 14(25), 17833-17842. Retrieved from [Link]
-
Shaaban, M., El-Sayed, R., & El-Saeed, R. A. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3527. Retrieved from [Link]
-
Ferrie, J. J., & Petersson, E. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biopolymers, 111(5), e23351. Retrieved from [Link]
-
Shaaban, M., El-Sayed, R., & El-Saeed, R. A. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3527. Retrieved from [Link]
-
Barma, S., et al. (2021). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. Organic Letters, 23(21), 8276–8280. Retrieved from [Link]
-
Shalaby, M. A., Grote, C. W., & Rapoport, H. (1996). Thioamide Synthesis: Thioacyl-N-phthalimides as Thioacylating Agents. The Journal of Organic Chemistry, 61(26), 9045–9048. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00206G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Introduction: The Thioamide Moiety in Modern Chemistry
An In-Depth Comparative Guide to Thioamide Synthesis
The thioamide functional group, a fascinating isostere of the ubiquitous amide bond, has garnered significant attention across the chemical sciences, particularly in drug discovery and medicinal chemistry.[1][2] By replacing the carbonyl oxygen of an amide with sulfur, the resulting thioamide exhibits distinct physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and a different reactivity profile.[2][3] These characteristics make thioamides valuable components in the design of therapeutic agents for a wide range of human diseases, including cancer, microbial and viral infections, and neurodegenerative conditions.[1] Furthermore, thioamides are crucial intermediates and versatile building blocks in the synthesis of various sulfur-containing heterocycles.[3][4]
This guide, intended for researchers, scientists, and professionals in drug development, provides a comparative analysis of the most prominent methods for thioamide synthesis. We will delve into the mechanistic underpinnings, practical advantages and limitations, and detailed experimental protocols for each major strategy, offering the field-proven insights of a Senior Application Scientist to aid in methodological selection and optimization.
Method 1: Thionation of Amides - The Workhorse Approach
The most direct and widely employed strategy for thioamide synthesis is the thionation of a corresponding amide precursor. This approach involves the conversion of the carbonyl group (C=O) into a thiocarbonyl group (C=S) using a specialized thionating agent.
A. Lawesson's Reagent (LR)
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is arguably the most popular thionating agent due to its high reactivity and commercial availability.[5][6]
-
Mechanistic Insight: The reaction proceeds through a dissociative mechanism where LR is in equilibrium with a reactive dithiophosphine ylide intermediate. This intermediate reacts with the amide carbonyl to form a four-membered oxathiaphosphetane ring. Subsequent cycloreversion extrudes a stable phosphine oxide byproduct and yields the desired thioamide. The choice of solvent is critical; non-polar, high-boiling solvents like toluene or xylene are typically used to facilitate the reaction, which often requires elevated temperatures.
-
Advantages & Disadvantages:
-
Advantages: High reactivity with a broad range of amides, including primary, secondary, and tertiary amides, as well as lactams. Generally provides good to excellent yields.
-
Disadvantages: The primary drawback is the formation of phosphorus-containing byproducts that can be difficult to separate from the desired thioamide, often necessitating chromatographic purification.[5][7] The reaction can also be sluggish with electron-deficient or sterically hindered amides.
-
-
Experimental Protocol: Synthesis of Thiobenzanilide using Lawesson's Reagent
-
To a stirred solution of benzanilide (1.0 g, 5.07 mmol) in anhydrous toluene (25 mL) under an inert atmosphere (N₂ or Ar), add Lawesson's reagent (1.23 g, 3.04 mmol, 0.6 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure thiobenzanilide.
-
B. Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide, which exists as the adamantane-like cage structure P₄S₁₀, is the classical reagent for thionation.[5][6]
-
Mechanistic Insight: Similar to LR, the mechanism involves nucleophilic attack of the amide oxygen onto the phosphorus center of P₄S₁₀, followed by a series of steps leading to the formation of the thioamide and inorganic phosphorus-sulfur byproducts.
-
Advantages & Disadvantages:
-
Advantages: P₄S₁₀ is inexpensive and potent. It is often effective where other reagents fail.
-
Disadvantages: It suffers from very low solubility in most organic solvents, leading to heterogeneous reaction mixtures that can be difficult to stir and may result in inconsistent reaction rates.[5] The workup can also be challenging due to the nature of the byproducts.
-
C. Modern P₄S₁₀-Based Reagent Systems
To overcome the limitations of P₄S₁₀, several modified reagent systems have been developed that offer improved solubility, reactivity, and easier workup.
-
P₄S₁₀/Hexamethyldisiloxane (HMDS): This combination, sometimes called Curphey's reagent, is highly effective for converting a wide range of carbonyl compounds, including amides and lactams, to their thiono derivatives.[7][8] A key advantage is that the reagent-derived byproducts can be removed by a simple hydrolytic workup or filtration, often avoiding the need for chromatography required with Lawesson's reagent.[7][8] Yields are often comparable or superior to those obtained with LR.[7]
-
P₄S₁₀-Pyridine Complex (Bergman's Reagent): This storable, crystalline reagent is formed by complexing P₄S₁₀ with pyridine.[9] It shows excellent selectivity and provides exceptionally clean thionated products, simplifying purification.[9][10] A significant advantage is its high thermal stability, allowing for reactions at elevated temperatures (e.g., ~165 °C in dimethyl sulfone) where Lawesson's reagent would decompose.[9]
-
Experimental Protocol: Thionation using P₄S₁₀-Pyridine Complex
-
Prepare the P₄S₁₀-Pyridine complex by carefully adding P₄S₁₀ to anhydrous pyridine at 0 °C, followed by stirring at room temperature until a crystalline solid forms. Isolate and store the reagent under inert conditions.
-
In a reaction vessel, dissolve the amide substrate (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add the P₄S₁₀-Pyridine complex (0.5-1.0 eq) to the solution.
-
Heat the mixture to the desired temperature (e.g., reflux in acetonitrile) and monitor by TLC.
-
Upon completion, cool the reaction and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioamide, which is often pure enough for subsequent steps or can be further purified by recrystallization.
-
Method 2: Synthesis from Nitriles
The addition of a sulfur nucleophile to a nitrile provides a direct and atom-economical route to primary thioamides.
-
Mechanistic Insight: The reaction involves the nucleophilic attack of a hydrosulfide species (e.g., from H₂S or NaSH) on the electrophilic carbon of the nitrile group. The resulting thioimidate intermediate then tautomerizes to the more stable thioamide.
-
Key Reagents & Considerations:
-
Hydrogen Sulfide (H₂S): While effective, using gaseous H₂S is hazardous due to its extreme toxicity and flammability, requiring specialized equipment and handling procedures.[3][11]
-
Sodium Hydrosulfide (NaSH): A safer and more convenient alternative to gaseous H₂S. Recent methods describe the synthesis of aromatic primary thioamides from nitriles using NaSH in combination with magnesium chloride in DMF, achieving high yields without the need to handle H₂S gas.[12]
-
Phosphorus Pentasulfide (P₄S₁₀): Aromatic and aliphatic nitriles can be converted to thioamides in high yields using P₄S₁₀, offering a rapid and efficient method.[10]
-
-
Advantages & Disadvantages:
-
Advantages: A direct route to primary thioamides from readily available nitriles. Can be highly efficient.
-
Disadvantages: Traditionally reliant on hazardous H₂S gas. The substrate scope can be limited, and forcing conditions may be required for less reactive nitriles.
-
-
Experimental Protocol: Synthesis of an Aromatic Thioamide from a Nitrile using NaSH [12]
-
To a solution of the aromatic nitrile (1.0 mmol) in anhydrous DMF (5 mL), add sodium hydrosulfide (2.0 mmol, 2.0 eq) and magnesium chloride (1.0 mmol, 1.0 eq).
-
Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to obtain the pure aromatic primary thioamide.
-
Method 3: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful, one-pot, three-component synthesis of thioamides from an aldehyde or ketone, an amine (typically a secondary amine like morpholine), and elemental sulfur.[13][14][15]
-
Mechanistic Insight: The reaction begins with the formation of an enamine from the carbonyl compound and the amine.[15] This enamine then reacts with elemental sulfur. The subsequent complex rearrangement and oxidation steps lead to the formation of the final thioamide product.[14][15]
-
Advantages & Disadvantages:
-
Advantages: A convergent and highly versatile method that builds molecular complexity rapidly from simple starting materials.[13] It is particularly useful for synthesizing arylalkylthioamides. Modern variations using microwave irradiation can significantly reduce reaction times and improve product purity.[16][17]
-
Disadvantages: The reaction often requires high temperatures and can produce complex mixtures of byproducts. The mechanism is not fully elucidated for all substrates, which can make optimization challenging.
-
-
Experimental Protocol: Microwave-Assisted Willgerodt-Kindler Synthesis [16]
-
In a microwave reaction vial, combine the aldehyde (1.0 mmol), the secondary amine (e.g., morpholine, 1.2 mmol, 1.2 eq), and elemental sulfur (1.5 mmol, 1.5 eq).
-
Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) (2-3 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate with microwave heating (e.g., 150 °C) for 10-20 minutes.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired thioamide.
-
Comparative Analysis of Key Synthesis Methods
| Method | Starting Material(s) | Key Reagents | Typical Conditions | General Yield | Key Advantages | Key Limitations |
| Thionation (LR) | Amide, Lactam | Lawesson's Reagent | Reflux in Toluene/Xylene, 2-12 h | Good to Excellent | Broad substrate scope, high reactivity. | Difficult purification of byproducts. |
| Thionation (P₄S₁₀/HMDS) | Amide, Lactam | P₄S₁₀, HMDS | Reflux in Dioxane/Toluene, 1-6 h | Good to Excellent | Easier hydrolytic workup, avoids chromatography.[7] | HMDS is moisture sensitive. |
| Thionation (P₄S₁₀/Pyridine) | Amide, Lactam | P₄S₁₀-Pyridine complex | Reflux in MeCN or 165°C in DMSO₂, 1-5 h | Excellent | Clean reaction, easy workup, high thermal stability.[9] | Reagent must be pre-formed and is moisture sensitive. |
| From Nitrile | Nitrile | NaSH, MgCl₂ or H₂S | Room temp to moderate heat, 1-24 h | Good to Excellent | Direct route to primary thioamides, atom economical. | Use of toxic H₂S gas (traditional); substrate scope can be limited. |
| Willgerodt-Kindler | Aldehyde/Ketone, Amine | Elemental Sulfur (S₈) | High temp (130-160°C) or MW, 0.5-24 h | Moderate to Good | One-pot, three-component synthesis from simple precursors. | High temperatures, potential for byproducts, complex mechanism. |
Visualizing Synthesis Strategies
Conclusion
The synthesis of thioamides is a mature field with a diverse array of reliable methods available to the modern chemist. The classical thionation of amides using Lawesson's reagent remains a go-to method for its broad applicability, while modern variations using P₄S₁₀ complexes offer significant advantages in terms of purification and reaction conditions. For the direct synthesis of primary thioamides, methods starting from nitriles are highly effective, with non-gaseous sulfur sources mitigating previous safety concerns. Finally, the Willgerodt-Kindler reaction provides a powerful tool for convergent, multi-component synthesis.
The optimal choice of method depends on several factors, including the nature of the starting material, the desired substitution pattern of the thioamide, the scale of the reaction, and the available purification capabilities. By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can make informed decisions to efficiently and effectively incorporate the valuable thioamide moiety into their synthetic targets.
References
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link]
-
Zhang, Q., Soulère, L., & Queneau, Y. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3527. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]
-
ResearchGate. (n.d.). General methods for synthesis of thioamides [Figure]. Retrieved from [Link]
-
Kaloustian, S. A., & Agopian, G. (2009). Thioamide Synthesis: Thioacyl-N-phthalimides as Thioacylating Agents. The Journal of Organic Chemistry, 74(15), 5698–5701. Retrieved from [Link]
- Kim, Y. H. (1979). U.S. Patent No. 4,145,352. Washington, DC: U.S. Patent and Trademark Office.
-
Mandal, S., Jain, A., & Panda, T. K. (2024). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Advances, 14(26), 18833-18840. Retrieved from [Link]
-
Zhang, Q., Soulère, L., & Queneau, Y. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. National Institutes of Health. Retrieved from [Link]
-
Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 277, 116732. Retrieved from [Link]
-
Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. Retrieved from [Link]
-
Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Retrieved from [Link]
-
S.D, A., & N, S. (2018). Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction. Polymer Chemistry, 9(28), 3913-3921. Retrieved from [Link]
-
Suzuki, H., et al. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 35(16), 2151-2155. Retrieved from [Link]
-
ResearchGate. (n.d.). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [Request PDF]. Retrieved from [Link]
-
Curphey, T. J. (n.d.). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. Retrieved from [Link]
-
Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development [View supplementary material]. ResearchGate. Retrieved from [Link]
-
Martínez, R., et al. (2012). A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. Tetrahedron Letters, 53(48), 6595-6598. Retrieved from [Link]
-
Tang, S., et al. (2016). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications, 52(56), 8715-8718. Retrieved from [Link]
-
Peruncheralathan, S. (2013). Recent advances in thionating reagents for the synthesis of organosulfur compounds. ARKIVOC, 2014(i), 1-32. Retrieved from [Link]
-
Poupaert, J. H., et al. (2004). WILLGERODT-KINDLER'S MICROWAVE-ENHANCED SYNTHESIS OF THIOAMIDE DERIVATIVES. Synthetic Communications, 34(15), 2845-2852. Retrieved from [Link]
-
Bergman, J., Pettersson, B., Hasimbegovic, V., & Svensson, P. H. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry, 76(6), 1546–1553. Retrieved from [Link]
-
W., P. S. (2021). Willgerodt-Kindler Reaction. Chemistry Guide. Retrieved from [Link]
-
Crich, D., & Rahaman, M. Y. (2018). Biosynthesis and Chemical Applications of Thioamides. Accounts of Chemical Research, 51(8), 1916–1927. Retrieved from [Link]
Sources
- 1. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. audreyli.com [audreyli.com]
- 9. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 10. Thioamide synthesis by thionation [organic-chemistry.org]
- 11. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00206G [pubs.rsc.org]
- 14. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry-reaction.com [chemistry-reaction.com]
- 16. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 17. tandfonline.com [tandfonline.com]
A Spectroscopic Guide to Differentiating Thioamide Isomers: Unveiling Conformational Identity in Drug Discovery and Chemical Biology
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. The substitution of an amide with a thioamide is a common strategy to modulate the properties of peptides and other bioactive molecules, enhancing their stability and therapeutic potential.[1][2][3] However, this substitution introduces a higher rotational barrier around the C-N bond, leading to the frequent co-existence of E and Z (or cis and trans) geometric isomers.[4] Distinguishing between these isomers is critical, as their different three-dimensional arrangements can profoundly impact biological activity and physicochemical properties.
This guide provides a comprehensive comparison of the primary spectroscopic techniques used to differentiate thioamide isomers. We will delve into the principles behind why each method is effective, present supporting experimental data, and provide detailed protocols to empower you to confidently characterize your thioamide-containing compounds.
The Foundation: Thioamide Resonance and Rotational Barrier
The key to understanding the spectroscopic differences between thioamide isomers lies in the electronic nature of the thioamide bond itself. The delocalization of the nitrogen lone pair into the C=S π-system, a phenomenon known as resonance, imparts partial double-bond character to the C-N bond.[5] This resonance is more pronounced in thioamides than in their amide counterparts due to the lower electronegativity and greater polarizability of sulfur compared to oxygen.[6] This enhanced double-bond character results in a significantly higher energy barrier to rotation around the C-N bond, making the individual E and Z isomers stable and often separable on the laboratory timescale.[7][8]
Caption: Resonance structures of a secondary thioamide, illustrating the partial double-bond character of the C-N bond.
This inherent structural feature gives rise to distinct spectroscopic signatures for each isomer, which we will now explore in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Identification
NMR spectroscopy is arguably the most powerful and definitive tool for the identification and quantification of thioamide isomers in solution. Both ¹H and ¹³C NMR provide a wealth of information, and advanced 2D techniques can elucidate the spatial relationships between atoms, confirming the isomeric assignment.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the protons on the substituents attached to the thioamide nitrogen and the α-carbon will exhibit distinct chemical shifts for the E and Z isomers. This is due to the different anisotropic effects of the C=S double bond. Protons situated cis to the sulfur atom are typically deshielded and appear at a lower field (higher ppm) compared to those in the trans position.
¹³C NMR Spectroscopy
The differences between isomers are often even more pronounced in the ¹³C NMR spectrum. The chemical shift of the thiocarbonyl carbon (C=S) is a particularly sensitive probe of the local electronic environment and can differ between isomers.[6] Furthermore, the chemical shifts of the carbon atoms of the N- and C-substituents will also vary. For N-substituted thioamides, the carbon of the substituent cis to the sulfur atom generally resonates at a higher frequency (downfield) compared to the trans substituent.[9]
2D NMR Techniques: NOESY and EXSY
For unambiguous assignment of E and Z isomers, Nuclear Overhauser Effect Spectroscopy (NOESY) is invaluable. This technique detects through-space interactions between protons that are in close proximity. A cross-peak between the N-H proton and a proton on a C-substituent, for example, would confirm a Z (cis) relationship between the N-H bond and that substituent.
Exchange Spectroscopy (EXSY) is a related 2D NMR technique that is used to study chemical exchange processes, such as the rotation around the C-N bond in thioamides.[10] By observing cross-peaks between the signals of the E and Z isomers, the rate of interconversion can be determined. This is also a powerful method for confirming that two sets of signals in a spectrum indeed belong to a pair of interconverting isomers.
Table 1: Comparative ¹H and ¹³C NMR Data for E and Z Isomers of a Representative Thioamide
| Spectroscopic Parameter | Z-Isomer | E-Isomer | Key Observations |
| ¹H NMR (ppm) | Protons cis to the sulfur are deshielded. | ||
| N-H | ~8.08 | ~7.23 | The N-H proton in the Z-isomer is typically downfield.[11] |
| α-H (pyrrole) | ~6.70 | ~6.45 | The α-proton chemical shift is sensitive to the isomer configuration.[11] |
| ¹³C NMR (ppm) | The thiocarbonyl carbon and N-substituent carbons show distinct shifts. | ||
| C=S | ~188 | ~185 | The thiocarbonyl carbon chemical shift can vary between isomers.[12] |
| N-CH₃ | (varies) | (varies) | The carbon of the N-substituent cis to sulfur is generally downfield.[9] |
Note: The specific chemical shift values can vary depending on the solvent and the full molecular structure. The data presented are representative examples.
Vibrational Spectroscopy: Probing the C=S Bond
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. For thioamides, the stretching frequency of the C=S bond is a key diagnostic feature.
Infrared (IR) Spectroscopy
The C=S stretching vibration in thioamides typically appears in the region of 1100-1300 cm⁻¹, a significantly lower frequency than the C=O stretch in amides (1600-1700 cm⁻¹).[6] The exact position of the C=S band can be sensitive to the isomeric form, as the coupling of this vibration with other modes can differ between the E and Z isomers. Intramolecular hydrogen bonding, which may be present in one isomer but not the other, can also influence the vibrational frequencies of the N-H and C=S bonds.[12]
Raman Spectroscopy
Raman spectroscopy is particularly useful for studying the C=S bond as this vibration often gives rise to a strong and sharp Raman signal. This can be advantageous in complex molecules or in aqueous solutions where IR absorption by water can obscure the fingerprint region.
Table 2: Comparative Vibrational Spectroscopy Data for Thioamide Isomers
| Spectroscopic Parameter | Z-Isomer | E-Isomer | Key Observations |
| IR Frequency (cm⁻¹) | The C=S stretching frequency can be influenced by isomer geometry and hydrogen bonding. | ||
| ν(C=S) | ~1120 ± 20 | ~1120 ± 20 | The difference may be subtle and requires careful analysis.[6] |
| ν(N-H) | (varies) | (varies) | Shifts in the N-H stretch can indicate differences in hydrogen bonding between isomers.[12] |
| Raman Shift (cm⁻¹) | The C=S bond often produces a strong Raman signal. | ||
| ν(C=S) | (varies) | (varies) | Useful for confirming the presence of the thioamide and potentially distinguishing isomers. |
UV-Visible Spectroscopy: A Tale of Two Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule. Thioamides typically exhibit two characteristic absorption bands: a strong π→π* transition at shorter wavelengths (around 265 nm) and a weaker n→π* transition at longer wavelengths.[6] The position and intensity of these bands can differ between the E and Z isomers.
Generally, the more sterically hindered cis (Z) isomer will have a slightly lower wavelength of maximum absorption (λ_max) and a lower molar absorptivity (ε) for the π→π* transition compared to the less hindered trans (E) isomer. This is because steric strain in the cis isomer can disrupt the planarity of the chromophore, reducing the extent of π-conjugation.
Table 3: Comparative UV-Visible Spectroscopy Data for Thioamide Isomers
| Spectroscopic Parameter | Z (cis)-Isomer | E (trans)-Isomer | Key Observations |
| λ_max (π→π)* | Shorter wavelength | Longer wavelength | The more planar trans isomer typically has a red-shifted absorption. |
| Molar Absorptivity (ε) | Lower | Higher | The less hindered trans isomer often exhibits a stronger absorption. |
Experimental Protocols
To ensure the scientific integrity of your findings, it is crucial to follow robust experimental protocols. Below are step-by-step methodologies for the key spectroscopic techniques discussed.
Synthesis and Separation of Thioamide Isomers
The first step in a comparative spectroscopic study is often the synthesis and, if possible, the separation of the individual isomers.
Caption: A general workflow for the synthesis, separation, and analysis of thioamide isomers.
Protocol for Thionation and Separation:
-
Thionation: Dissolve the corresponding amide in a suitable anhydrous solvent (e.g., toluene or THF). Add a thionating agent, such as Lawesson's reagent (typically 0.5-1.0 equivalents), and heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After cooling, quench the reaction carefully (e.g., with saturated aqueous NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Separation: The resulting crude mixture of E and Z isomers can often be separated by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[13] Alternatively, fractional crystallization can be employed if the isomers have sufficiently different solubilities.[13]
NMR Spectroscopy Protocol for Isomer Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the thioamide sample (either the mixture or the pure isomer) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Use a sufficient number of scans and an appropriate relaxation delay to ensure accurate integration, particularly for the thiocarbonyl carbon.
2D NOESY/EXSY Acquisition:
-
Use a standard noesygpph (or similar) pulse sequence.
-
Set the mixing time (d8) to a value appropriate for the size of your molecule (typically 300-800 ms for small molecules) to observe NOEs. For EXSY, the mixing time should be on the order of the inverse of the exchange rate constant.
-
Acquire the 2D spectrum with a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution.
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin, or similar).
-
For NOESY spectra, look for cross-peaks that indicate spatial proximity between protons of the same isomer.
-
For EXSY spectra, look for cross-peaks connecting the signals of the E and Z isomers, which confirm chemical exchange.
Infrared (IR) Spectroscopy Protocol
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent that has minimal absorption in the region of interest (e.g., CCl₄ or CS₂) and place it in an appropriate IR cell.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet/solvent).
-
Record the sample spectrum, typically over the range of 4000-400 cm⁻¹.
-
Carefully analyze the region between 1100 and 1300 cm⁻¹ for the C=S stretching vibration and the region around 3100-3400 cm⁻¹ for the N-H stretch.
UV-Visible Spectroscopy Protocol
Sample Preparation:
-
Prepare a stock solution of the thioamide isomer of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically between 0.2 and 1.0 absorbance units at λ_max).
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference.
-
Record the absorbance spectrum of the sample solution over a suitable wavelength range (e.g., 200-500 nm).
-
Identify the λ_max for the π→π* and n→π* transitions.
-
Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at λ_max.
Conclusion
The differentiation of thioamide isomers is a critical task in modern chemical and pharmaceutical research. As we have demonstrated, a multi-faceted spectroscopic approach provides the most comprehensive and unambiguous characterization. NMR spectroscopy, particularly 2D techniques like NOESY and EXSY, stands as the most definitive method for assigning the E and Z configurations and studying their interconversion dynamics. Vibrational and electronic spectroscopies offer valuable complementary data, providing insights into the bonding and electronic structure of each isomer. By applying the principles and protocols outlined in this guide, researchers can confidently elucidate the conformational identity of their thioamide-containing molecules, paving the way for a deeper understanding of their structure-activity relationships.
References
- Rubini, M. ¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.
- ResearchGate. ¹H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z -.
- An-Najah Staff. ¹H ¹³C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald.
- compared using ¹³C nmr spectroscopy.
- Salomon, G. G. et al. (2020).
- Quora. (2020). How to use infrared spectroscopy to distinguish between cis and trans isomers.
- Nanalysis.
- Filo. (2023).
- ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.
- National Institutes of Health. (2006). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N.
- Wiberg, K. B., & Rablen, P. R. (2001). Solvent Effects on the Thioamide Rotational Barrier: An Experimental and Theoretical Study. Journal of the American Chemical Society.
- MDPI. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.
- SciSpace.
- Hollósi, M., et al. (1990). Intramolecular H-bonds and thioamide rotational isomerism in thiopeptides. PubMed.
- Frontiers. (2025). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium.
- RSC Publishing. (2021). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis.
- The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (2025).
- ResearchGate. (2025). Synthesis and spectroscopic characterization of N-substituted thiosemicarbazone complexes.
- ACS Publications. (2021). Contribution of Solvents to Geometrical Preference in the Z/E Equilibrium of N-Phenylthioacetamide.
- Ataka, S., et al. (1984). Infrared studies of the cis form of N-methylthioacetamide in low-temperature matrixes. The Journal of Physical Chemistry.
- ACS Omega. (2020).
- University of Wisconsin-Madison. NMR Determination of the Rotational Barrier in N,N-dimethylacetamide.
- Cervetto, V., et al. (2006). Time-resolved IR spectroscopy of N-methylthioacetamide: trans-->cis isomerization upon n-pi and pi-pi excitation and cis-->trans photoreaction. PubMed.
- PubMed. (2025). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium.
- ResearchGate. (2016).
- National Institutes of Health. (2021).
- Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
- University of California, Irvine. (2013). Spectroscopy of the C−H Stretching Vibrational Band in Selected Organic Molecules.
- IR Applied to Isomer Analysis.
- TSI Journals. (2000). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new.
- ACS Publications. (2018).
- ResearchGate. (2025). NMR determination of the rotational barrier in N,N-dimethylacetamide. A physical chemistry experiment.
- Google Patents. (2008).
- ResearchGate. (2025). Metal derivatives of N1-substituted thiosemicarbazones: Synthesis, structures and spectroscopy of nickel(II) and cobalt(III) complexes.
- International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article.
- National Institutes of Health. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids.
- Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalis
- Diva-Portal.org. (2020).
- Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for Their Synthesis. PubMed.
- THE MODES OF STRETCHING AND BENDING.
- ResearchGate. FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD.
- National Institutes of Health. (2022).
- Dennehy, O. C., et al. (2022). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers. Reaction Chemistry & Engineering.
Sources
- 1. Enzymatic thioamidation of peptide backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. chemistry.montana.edu [chemistry.montana.edu]
- 9. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Intramolecular H-bonds and thioamide rotational isomerism in thiopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How do you separate e and z isomers? | Filo [askfilo.com]
A Senior Application Scientist's Guide to Thioamide Synthesis: A Comparative Analysis of Catalytic Efficacy
Introduction: The Enduring Significance of the Thioamide Bond
In the landscape of medicinal chemistry and drug development, the thioamide functional group stands as a crucial bioisostere of the ubiquitous amide bond.[1] This single-atom substitution of sulfur for oxygen imparts profound changes in the molecule's physicochemical properties, including hydrogen bonding capabilities, polarity, and conformational rigidity.[1] These alterations can lead to enhanced biological activity, improved metabolic stability, and novel intellectual property.[2] Consequently, the efficient and selective synthesis of thioamides is a paramount objective for researchers in academia and industry. This guide provides a comparative analysis of the efficacy of various catalytic systems for thioamide synthesis, offering experimental data, detailed protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
I. The Legacy Workhorses: A Critical Look at Traditional Thionating Reagents
For decades, the synthesis of thioamides has been dominated by phosphorus-based thionating reagents, primarily Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀). While effective, these reagents are not without their significant drawbacks.
Lawesson's Reagent (LR)
Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, has been a mainstay in organic synthesis for the conversion of amides to thioamides.[3] Its popularity stems from its commercial availability and generally good yields.[4] However, LR-mediated thionations often require high temperatures (refluxing in toluene or xylene), long reaction times, and can generate foul-smelling byproducts, posing challenges for purification and scale-up.[5] Furthermore, the reaction can be sensitive to steric hindrance around the carbonyl group.
Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide is a more reactive and less expensive alternative to Lawesson's Reagent.[3] It is often used for less reactive amides. However, its high reactivity can lead to lower chemoselectivity and the formation of undesired side products.[5] Like LR, reactions with P₄S₁₀ typically require harsh conditions and generate significant amounts of odorous and toxic waste.[6]
Table 1: Comparative Performance of Traditional Thionating Reagents
| Catalyst | Typical Substrates | Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Limitations |
| Lawesson's Reagent | Primary, secondary, and tertiary amides | Toluene, Xylene, Dioxane | 80-140 | 2-24 | 60-95 | Harsh conditions, strong odor, difficult purification[4][5] |
| Phosphorus Pentasulfide | Primary, secondary, and tertiary amides | Pyridine, Toluene | 80-115 | 1-12 | 50-90 | High reactivity, low chemoselectivity, harsh conditions, strong odor[3][5] |
II. The Modern Arsenal: Advancements in Catalytic Thioamide Synthesis
In response to the limitations of traditional methods, a new generation of catalytic systems has emerged, offering milder reaction conditions, broader substrate scope, and improved sustainability.
Elemental Sulfur-Based Systems: A Greener Approach
Elemental sulfur (S₈) is an abundant, inexpensive, and environmentally benign sulfur source.[7] Recent research has focused on activating elemental sulfur for thioamide synthesis using various catalysts and reaction conditions.
In the presence of a suitable base, elemental sulfur can be activated to form reactive polysulfide species that readily react with a variety of starting materials. This approach has been successfully applied in the renowned Willgerodt-Kindler reaction, which traditionally involves the reaction of an aryl alkyl ketone with sulfur and an amine.[1] Modern variations have expanded the substrate scope to include aldehydes, alkynes, and even direct C-H functionalization.[6][8]
Recent breakthroughs have demonstrated the feasibility of transition-metal-free catalytic thioamidation using elemental sulfur. These methods often employ organic catalysts or proceed under catalyst-free conditions, further enhancing their green credentials.[9] For instance, the use of deep eutectic solvents (DESs) as both the solvent and catalyst has shown great promise for mild and efficient thioamide synthesis.[5]
Table 2: Performance of Selected Modern Catalytic Systems
| Catalytic System | Typical Substrates | Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages |
| Elemental Sulfur / Base | Aldehydes, Ketones, Alkynes, Amines | DMF, DMSO, or solvent-free | 80-120 | 2-12 | 70-95 | Inexpensive, atom-economical, broad scope[6][7] |
| Elemental Sulfur / DES | Aldehydes, Amines | Choline chloride:urea | 45-60 | 5-8 | 85-95 | Mild conditions, recyclable solvent/catalyst, green[5] |
| Thioacylating Reagents | Amines | Various organic solvents | Room Temp - 80 | 1-12 | 75-98 | Mild conditions, high chemoselectivity[10] |
| Transition-Metal-Free Transamidation | Thioamides, Amines | Acetonitrile | Room Temp | 1-15 | 80-95 | Mild conditions, excellent functional group tolerance[9] |
III. Mechanistic Insights: Understanding the "Why" Behind the "How"
A deep understanding of the reaction mechanism is critical for rational catalyst selection and optimization.
Mechanism of Thionation with Lawesson's Reagent
The thionation of an amide with Lawesson's Reagent is believed to proceed through a [2+2] cycloaddition between the carbonyl group and the P=S bond of the reagent, forming a transient four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion to yield the thioamide and a phosphine oxide byproduct.
Caption: Generalized mechanism for base-mediated thioamidation using elemental sulfur.
IV. Experimental Protocols: From Theory to Practice
To facilitate the practical application of these methods, detailed, step-by-step protocols for two representative procedures are provided below.
Protocol 1: Thioamide Synthesis using Lawesson's Reagent (General Procedure)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amide (1.0 mmol) and dry toluene (10 mL).
-
Reagent Addition: Add Lawesson's Reagent (0.6 mmol, 0.6 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure thioamide.
Protocol 2: Green Thioamide Synthesis using Elemental Sulfur in a Deep Eutectic Solvent
-
DES Preparation: Prepare the deep eutectic solvent (DES) by mixing choline chloride (1 mol) and urea (2 mol) and heating at 60 °C for 30 minutes until a clear, colorless liquid is formed. [5]2. Reaction Setup: In a vial, combine the aldehyde (1.0 mmol), the amine (1.2 mmol), and elemental sulfur (1.5 mmol).
-
Reaction: Add the prepared DES (2 mL) to the vial and stir the mixture at 45 °C for 5-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired thioamide. The aqueous layer containing the DES can be concentrated under vacuum and reused. [5]
V. Conclusion and Future Outlook
The synthesis of thioamides has undergone a significant evolution, moving from classical, often harsh methods to more sophisticated and sustainable catalytic approaches. While traditional reagents like Lawesson's Reagent and P₄S₁₀ remain useful in certain contexts, the future of thioamide synthesis undoubtedly lies in the development of milder, more selective, and environmentally friendly catalytic systems. The use of elemental sulfur, particularly in conjunction with green solvents like deep eutectic solvents, represents a major step forward. As our understanding of reaction mechanisms deepens, we can anticipate the emergence of even more efficient and versatile catalysts, further empowering researchers in their quest to harness the unique properties of the thioamide bond in drug discovery and beyond.
References
-
Zhang, Q., Soulère, L., & Queneau, Y. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3527. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Das, S., et al. (2024). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Sustainability. [Link]
-
Fujimoto, H., et al. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. ACS Omega. [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for Their Synthesis. ResearchGate. [Link]
-
Jiang, X., et al. (2021). Synthetic approaches to bioactive thioamides. ResearchGate. [Link]
-
Ozturk, T., Ertas, E., & Mert, O. (2010). Use of Lawesson's Reagent in Organic Syntheses. ResearchGate. [Link]
-
Szostak, M., et al. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Angewandte Chemie International Edition, 61(15), e202200144. [Link]
-
Wrzosek, M., et al. (2021). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules, 26(22), 6981. [Link]
-
Wang, C., et al. (2020). Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source. Green Chemistry, 22(18), 6061-6066. [Link]
-
University of the West Indies (Mona). (2025). Sulfur-Mediated Multicomponent Reactions in the Synthesis of Thioamides. ACS GCI Pharmaceutical Roundtable. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Thioamide synthesis by thionation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00206G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chemistryforsustainability.org [chemistryforsustainability.org]
- 8. Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioamide synthesis by thioacylation [organic-chemistry.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(3,4-Dimethoxyphenyl)ethanethioamide
For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of chemical waste is a critical, concluding step that ensures the safety of personnel and the protection of our environment. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 2-(3,4-Dimethoxyphenyl)ethanethioamide, a compound whose handling demands both precision and a thorough understanding of its chemical nature. Our focus extends beyond mere procedure, delving into the causality behind each recommendation to foster a culture of safety and deep institutional trust.
Hazard Profile and Core Safety Principles: Understanding the "Why"
2-(3,4-Dimethoxyphenyl)ethanethioamide, while a valuable intermediate, possesses a hazard profile that necessitates careful handling from acquisition to disposal. The presence of the thioamide functional group is a key consideration. Thioamides as a class can exhibit significant biological activity and toxicity.[1][2] For instance, the related compound Thioacetamide is a known carcinogen.[3]
The specific hazard statements for 2-(3,4-Dimethoxyphenyl)ethanethioamide indicate it is:
-
Harmful if swallowed (H302) [4]
-
Causes skin irritation (H315) [4]
-
Causes serious eye irritation (H319) [4]
-
Harmful if inhaled (H332) [4]
-
May cause respiratory irritation (H335) [4]
These classifications mandate that this compound be treated as hazardous chemical waste. Under no circumstances should it be disposed of via sanitary sewer systems (down the drain) or in the regular trash.[5][6] The fundamental principle of disposal is containment and transfer to a licensed hazardous waste handler, typically coordinated through your institution's Environmental Health & Safety (EHS) department.
Personal Protective Equipment (PPE) Summary
| Hazard Classification | Required Personal Protective Equipment (PPE) | Rationale |
| Skin Irritation (H315) | Nitrile gloves, Lab coat | To prevent direct contact with the skin.[7] |
| Eye Irritation (H319) | Safety goggles or glasses | To protect eyes from splashes or airborne particles.[7] |
| Inhalation Hazard (H332, H335) | Fume hood | All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7] |
| Harmful if Swallowed (H302) | No eating, drinking, or smoking in the lab | To prevent accidental ingestion. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-(3,4-Dimethoxyphenyl)ethanethioamide is a systematic process designed to prevent exposure and ensure regulatory compliance.
Step 1: Waste Segregation and Incompatibility
The first and most critical step is the segregation of waste. Thioamides can be reactive, particularly with strong acids, bases, and oxidizing agents, which can lead to degradation and the release of potentially toxic fumes.[8] Therefore, waste containing 2-(3,4-Dimethoxyphenyl)ethanethioamide must be collected in a dedicated waste container.
Do NOT mix this waste stream with:
-
Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid)
-
Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide)
-
Oxidizing Agents (e.g., Hydrogen Peroxide, Nitric Acid)
-
Other incompatible chemical wastes.[5]
This segregation is crucial for preventing unintended chemical reactions within the waste container.[5]
Decision Workflow for Waste Segregation
Caption: Waste Segregation Decision Diagram
Step 2: Container Selection and Labeling
Proper containment is essential to prevent leaks and ensure safe transport.[9]
-
Select an Appropriate Container :
-
For solid waste, use a wide-mouth, sealable container made of a compatible material (e.g., High-Density Polyethylene - HDPE).
-
For liquid waste (e.g., solutions in organic solvents), use a sealable, chemically-resistant bottle (e.g., glass or HDPE) with a screw-top cap.[10] Ensure the container material is compatible with the solvent used.
-
Never use food containers for hazardous waste.[9]
-
-
Label the Container Immediately :
-
As soon as you designate a container for waste, it must be labeled.[10]
-
The label must include the words "HAZARDOUS WASTE ".[10]
-
List all chemical constituents by their full name, including solvents. For 2-(3,4-Dimethoxyphenyl)ethanethioamide, write out the full chemical name.
-
Indicate the approximate percentage of each component.
-
Include the date when waste was first added to the container (the "accumulation start date").[11]
-
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed : Waste containers must be kept tightly sealed except when you are actively adding waste.[5][6] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment : Store liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[5]
-
Store in a Designated Area : Keep the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory, away from incompatible materials.[10] This area should be clearly marked.
Step 4: Arranging for Disposal
-
Monitor Fill Level and Time : Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity to allow for expansion.[9] Laboratories are subject to limits on the volume of waste they can accumulate (e.g., not to exceed 55 gallons of chemical waste) and the time they can store it (e.g., waste must be removed from the lab within twelve months).[10][12]
-
Request a Pickup : Once the container is nearly full or approaching its storage time limit, submit a hazardous waste pickup request to your institution's EHS department.[11] This is typically done through an online portal. Provide accurate information from your waste label on the request form.
Spill and Decontamination Procedures
Accidents can happen, and preparedness is key.
-
Minor Spills (Solid) : If a small amount of solid is spilled within a fume hood, gently sweep it up using a dustpan and brush or appropriate absorbent pads. Place the collected material and any contaminated cleaning materials into your designated solid hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Minor Spills (Liquid) : For small liquid spills within a fume hood, use a chemical spill kit with absorbent pads or vermiculite to contain and absorb the spill. Place all contaminated materials into your hazardous waste container.
-
Major Spills : In the event of a large spill, or any spill outside of a fume hood, evacuate the immediate area and notify your colleagues. Contact your institution's EHS emergency number immediately.[5] Do not attempt to clean it up yourself.
Decontamination :
-
Glassware : Glassware that has come into contact with the compound should be rinsed with a suitable solvent. The first rinse must be collected as hazardous waste.[5][11] Subsequent rinses may also need to be collected, depending on institutional policy.
-
Surfaces : Decontaminate work surfaces with an appropriate solvent and wipe, disposing of the wipes as contaminated solid waste.
By adhering to these scientifically-backed procedures, you not only comply with safety regulations but also actively contribute to a secure and responsible research environment. This commitment to the complete lifecycle of chemical management is the hallmark of a trustworthy and exemplary scientific practice.
References
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- Carl ROTH. (n.d.).
- J&K Scientific. (n.d.). 3,4-Dimethoxyphenyl-thioacetamide, 98%.
- U.S. Environmental Protection Agency. (2025, November 25).
- Singh, R., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 62, 105-113.
- National Center for Biotechnology Information. (n.d.). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. PubChem.
- Miller, M. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry, 295(10), 3084-3096.
- Fisher Scientific. (2010, February 11).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%.
- Vanderbilt University Medical Center. (n.d.).
- ResearchGate. (2024, December 17). Physicochemical Compatibilities: Analyzing Aspects in Four Different Mixtures.
- ResearchGate. (n.d.). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides.
- ChemRxiv. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.
- Sigma-Aldrich. (2024, September 7).
- ResearchGate. (2025, October 17). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analog bk-2C-I.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- National Center for Biotechnology Information. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.
- Scribd. (n.d.).
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- Italian Association of Chemical Engineering. (n.d.).
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- CUTM Courseware. (n.d.).
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- PubMed. (n.d.). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I.
- International Journal of Pharmaceutical Sciences and Research. (2009).
Sources
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. jk-sci.com [jk-sci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. biovera.com.au [biovera.com.au]
- 8. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
